2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid
Description
Properties
Molecular Formula |
C12H9NO3S |
|---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
2-(2,3-dihydro-1-benzofuran-6-yl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9NO3S/c14-12(15)9-6-17-11(13-9)8-2-1-7-3-4-16-10(7)5-8/h1-2,5-6H,3-4H2,(H,14,15) |
InChI Key |
NMGGIJMNVIKXAH-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C1C=CC(=C2)C3=NC(=CS3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid generally follows a convergent approach combining:
- Construction of the 2,3-dihydrobenzofuran core,
- Formation of the thiazole ring,
- Introduction of the carboxylic acid group on the thiazole ring,
- Final coupling of the two heterocyclic fragments.
This approach involves oxidation, reduction, chlorination, ring closure, and hydrolysis steps, often employing catalytic systems and controlled reaction conditions to optimize yield and purity.
Detailed Preparation Route from Patent CN102942542A
A comprehensive industrially viable method is described in patent CN102942542A, which outlines a multi-step synthesis starting from substituted amino benzoic acid methyl esters to yield 2,3-dihydrobenzofuran derivatives, which can be further functionalized to the target compound.
Key Steps:
Oxidation of Starting Material (Compound 7')
- Catalyst: Ruthenium trichloride monohydrate with sodium periodate as oxidant.
- Solvent: Ethyl acetate and water biphasic system.
- Conditions: Nitrogen atmosphere, 20–30 °C, 1.5–2 h reaction time.
- Outcome: Formation of aldehyde intermediate (Compound 6') with high conversion monitored by TLC.
Reduction of Aldehyde to Hydroxyl (Compound 5 or 5')
- Reagent: Sodium borohydride in methanol at 0 °C to room temperature.
- Work-up: Acidification to pH 5–6, extraction, and crystallization.
- Yield: High isolated yield with purification by recrystallization.
Chlorination and Substitution to Form Compound 4'
- Chlorination reagents: Sulfuryl chloride, N-chlorosuccinimide, or sulfur oxychloride.
- Conditions: 50–90 °C for chlorination, followed by substitution with leaving group Z.
- Purpose: Introduction of reactive chlorinated intermediate for ring closure.
Ring Closure to Form 2,3-Dihydrobenzofuran Core (Compound I')
- Conditions: Heating in tetrahydrofuran with triethylamine under reflux for 12 h.
- Isolation: Crystallization from ethyl acetate and sherwood oil mixture.
- Yield: Approximately 85%.
-
- Hydrolysis of methyl ester to carboxylic acid using NaOH in methanol under reflux.
- Acidification to precipitate the product.
- Final purification by recrystallization from water and ethyl acetate.
- Yield: Approximately 89%.
Summary Table of Key Reaction Conditions and Yields
| Step | Reagents/Catalysts | Solvent(s) | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| Oxidation to aldehyde (6') | RuCl3·H2O, NaIO4 | Ethyl acetate / Water | 20–30 °C, 1.5–2 h | - | Biphasic, nitrogen atmosphere |
| Reduction to hydroxyl (5') | NaBH4 | Methanol | 0 °C to RT, 15 h | High | Acidification work-up |
| Chlorination and substitution | N-chlorosuccinimide or SOCl2 | - | 50–90 °C | - | Phenolic hydroxyl chlorination |
| Ring closure (I') | Triethylamine | Tetrahydrofuran (THF) | Reflux, 12 h | 85 | Crystallization purification |
| Hydrolysis to acid (final) | NaOH, then HCl | Methanol | Reflux, 10 h | 89 | Precipitation and recrystallization |
This route is characterized by simplicity, cost-effectiveness, high transformation efficiency, and suitability for industrial scale-up.
Thiazole Ring Formation and Functionalization
The thiazole moiety in the target compound can be synthesized and functionalized following protocols described in the literature for aryl-thiazole carboxylic acids.
- Synthesis of Thiazole-4-carboxylic acids typically involves cyclization of cysteine derivatives or related precursors with nitriles or aldehydes under mild conditions.
- Coupling to Aromatic Systems is achieved via amide bond formation or direct substitution using coupling reagents like EDCI/HOBt.
- Oxidation and Dehydrogenation steps convert thiazoline intermediates to aromatic thiazoles using reagents such as bromotrichloromethane (BrCCl3) and DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).
These methods allow preparation of 2-(aryl)-thiazole-4-carboxylic acids with various substituents, including dihydrobenzofuran groups, by choosing appropriate starting materials and coupling partners.
Structural Confirmation and Characterization
- The target compound's structure is confirmed by standard spectroscopic methods including $$^{1}H$$ NMR, mass spectrometry (MS), and elemental analysis.
- For example, the aldehyde intermediate shows characteristic proton signals around δ 9.5 ppm (aldehyde proton) and aromatic protons between δ 7.2–7.7 ppm.
- Mass spectra typically show molecular ion peaks corresponding to the expected molecular weight plus adducts (e.g., [M+H]$$^+$$, [M+Na]$$^+$$).
Research Discoveries and Notes
- The patent method emphasizes the use of ruthenium-catalyzed oxidation and controlled chlorination to achieve high-purity intermediates, facilitating downstream ring closure and hydrolysis steps.
- The thiazole synthesis literature highlights the versatility of cysteine-based cyclizations and the importance of selective oxidation to obtain aromatic thiazole rings.
- Combining these methodologies enables the efficient assembly of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid with structural integrity and high yield.
- The synthetic route is amenable to modifications for introducing different substituents on the benzofuran or thiazole rings, allowing for structure-activity relationship studies in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to modify the thiazole or benzofuran rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and benzofuran rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halogens, alkyl groups, or amino groups .
Scientific Research Applications
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer activities.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used to study reaction mechanisms and develop new synthetic methodologies.
Biological Studies: The compound is used in biological assays to investigate its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which may contribute to its biological activity. Additionally, the benzofuran moiety can enhance the compound’s ability to interact with hydrophobic pockets in proteins .
Comparison with Similar Compounds
Key Differences :
- Substituent Position : The dihydrobenzofuran group is attached at position 5 instead of 6, leading to distinct electronic and steric profiles.
- Synthesis : Both isomers are synthesized via similar amide coupling methodologies, but positional isomerism may influence reaction yields or downstream biological activity .
Functional Analog: Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Key Differences :
- Structural Features : Caffeic acid contains a catechol (3,4-dihydroxyphenyl) group and an acrylic acid chain, lacking the fused heterocyclic system of the target compound.
- Applications : While both compounds serve as synthetic precursors, caffeic acid is widely used in food, cosmetics, and antioxidant research, whereas the target compound is tailored for specialized pharmacological intermediates .
Research Insight: The thiazole and dihydrobenzofuran rings in the target compound may enhance metabolic stability compared to caffeic acid’s phenolic structure, which is prone to oxidation.
Research Findings and Implications
Synthetic Versatility : The target compound’s carboxylic acid group enables facile derivatization, critical for constructing complex polyamides with DNA-binding capabilities .
Positional Effects : Isomeric variations (5-yl vs. 6-yl) in dihydrobenzofuran-thiazole hybrids may influence molecular recognition patterns, warranting further study .
Functional Divergence : Unlike caffeic acid, the target compound’s heterocyclic architecture suggests enhanced suitability for targeted therapies over broad-spectrum applications .
Limitations : Direct comparative pharmacological data (e.g., IC50 values, binding constants) are absent in the provided evidence, necessitating caution in extrapolating biological efficacy.
Biological Activity
2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid (CAS No. 368869-97-0) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazole ring fused with a dihydrobenzofuran moiety, which contributes to its unique biological properties. The structural formula is represented as follows:
Biological Activity Overview
Research indicates that compounds containing thiazole and benzofuran moieties exhibit a range of biological activities, including:
- Anticancer Activity : Thiazole derivatives have shown promising results in inhibiting cancer cell proliferation.
- Neuroprotective Effects : Some studies suggest potential applications in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE), which could help in conditions like Alzheimer's disease.
- Antimicrobial Properties : Thiazole-containing compounds are known for their antimicrobial effects against various pathogens.
- Acetylcholinesterase Inhibition : Similar compounds have demonstrated the ability to inhibit AChE, leading to increased acetylcholine levels, which is beneficial in treating Alzheimer's disease .
- Apoptosis Induction : Certain thiazole derivatives have been shown to activate intrinsic apoptosis pathways, leading to cancer cell death through mechanisms such as cytochrome c release and caspase activation .
- DNA Intercalation : Some studies suggest that these compounds can intercalate within DNA structures, potentially leading to mutagenic effects or enhanced therapeutic efficacy against cancer cells .
Anticancer Activity
A study focusing on thiazole derivatives reported significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic acid exhibited IC50 values ranging from 0.20 to 2.58 µM against the National Cancer Institute's 60 human cancer cell lines panel .
Neuroprotective Studies
Research has highlighted the potential of thiazole derivatives in neuroprotection. A specific study demonstrated that certain thiazoles could inhibit AChE with IC50 values as low as 2.7 µM, suggesting their utility in treating cognitive decline associated with neurodegenerative diseases .
Antimicrobial Studies
Thiazole compounds have also been evaluated for their antimicrobial properties. In vitro assays indicated that these compounds could effectively inhibit the growth of various bacterial strains, showcasing their potential as antibiotic agents.
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the key structural features of 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid that influence its reactivity in synthetic chemistry?
The compound combines a dihydrobenzofuran moiety (a fused bicyclic structure with an oxygen atom) and a thiazole ring substituted with a carboxylic acid group. The dihydrobenzofuran contributes to π-electron delocalization and steric effects, while the thiazole-carboxylic acid group enhances hydrogen-bonding and metal-coordination capabilities. These features are critical for its use in heterocyclic chemistry and ligand design .
Key Data :
- Molecular formula: C₁₂H₉NO₃S
- SMILES: OC(=O)C1=CSC(=N1)C1=CC2=C(OCC2)C=C1 .
Q. What synthetic methodologies are commonly employed to prepare 2-(2,3-Dihydrobenzofuran-6-yl)thiazole-4-carboxylic Acid?
The compound is typically synthesized via:
- Hantzsch thiazole synthesis : Cyclocondensation of α-haloketones with thioamides, followed by coupling with dihydrobenzofuran boronic acids using Suzuki-Miyaura cross-coupling .
- Carboxylic acid functionalization : Post-synthetic oxidation of a thiazole-methyl group to a carboxylic acid using KMnO₄ or RuO₄ under controlled conditions .
Critical Note : Purification often requires recrystallization or preparative HPLC to achieve >97% purity, as impurities in the dihydrobenzofuran precursor can lead to side reactions .
Q. How is this compound characterized analytically to confirm its identity and purity?
Standard protocols include:
- NMR spectroscopy : ¹H/¹³C NMR to verify the dihydrobenzofuran (δ 3.2–4.0 ppm for OCH₂CH₂) and thiazole (δ 7.5–8.5 ppm) moieties.
- Mass spectrometry : High-resolution ESI-MS to confirm the molecular ion peak (m/z 247.27 for [M+H]⁺) .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>97%) .
Advanced Research Questions
Q. What experimental strategies are used to evaluate its enzyme inhibition potential, and how are conflicting activity data resolved?
- Assay design : Competitive inhibition assays with purified enzymes (e.g., cyclooxygenase or kinases) using fluorescence-based substrates. IC₅₀ values are calculated from dose-response curves .
- Data contradiction resolution : Discrepancies in activity may arise from variations in enzyme source (human vs. bacterial) or assay conditions (pH, cofactors). Cross-validation with orthogonal methods (e.g., SPR or ITC) is recommended .
Example : Inconsistent COX-2 inhibition data may require retesting with a standardized recombinant enzyme and controlled buffer systems .
Q. How does the substitution pattern on the dihydrobenzofuran or thiazole ring affect bioactivity in structure-activity relationship (SAR) studies?
- Dihydrobenzofuran modifications : Electron-donating groups (e.g., methoxy) at position 5 enhance metabolic stability but reduce solubility.
- Thiazole substitutions : Methyl groups at position 2 increase steric hindrance, altering binding affinity to targets like the aryl hydrocarbon receptor (AHR) .
Case Study : Replacement of the dihydrobenzofuran with a benzothiophene ring reduced AHR activation by 60%, highlighting the critical role of oxygen in ligand-receptor interactions .
Q. What computational approaches are used to model its interaction with biological targets, such as AHR?
- Molecular docking : Software like AutoDock Vina or Schrödinger Suite predicts binding poses using the crystal structure of AHR (PDB: 5NJ8).
- MD simulations : Assess stability of ligand-receptor complexes in aqueous environments (e.g., 100 ns simulations in GROMACS) .
Key Insight : The carboxylic acid group forms salt bridges with Arg-288 and His-291 residues in AHR, validated by mutational studies .
Q. How can researchers address contradictions in reported physicochemical properties (e.g., solubility, logP)?
Discrepancies often arise from measurement techniques:
- Solubility : Shake-flask vs. HPLC methods may yield different values due to pH-dependent ionization of the carboxylic acid group.
- logP : Experimental (octanol-water partition) vs. computational (ClogP) values should be cross-referenced. For this compound, experimental logP = 2.1 vs. ClogP = 2.3 .
Q. What strategies improve its metabolic stability in preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
